2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide
CAS No.: 898412-03-8
Cat. No.: VC5823381
Molecular Formula: C20H22N2O5
Molecular Weight: 370.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898412-03-8 |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.405 |
| IUPAC Name | 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C20H22N2O5/c1-2-25-12-10-22-9-8-16-17(20(22)24)6-3-7-18(16)27-14-19(23)21-13-15-5-4-11-26-15/h3-9,11H,2,10,12-14H2,1H3,(H,21,23) |
| Standard InChI Key | SUYLFKWKVBIWCM-UHFFFAOYSA-N |
| SMILES | CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-{[2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide (CAS: 898412-03-8) is a synthetic organic compound with the molecular formula C₂₀H₂₂N₂O₅ and a molecular weight of 370.405 g/mol. Its IUPAC name systematically describes the core isoquinoline scaffold, the ethoxyethyl substituent at position 2, the acetamide linker at position 5, and the furan-2-ylmethyl group on the nitrogen.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 898412-03-8 | |
| Molecular Formula | C₂₀H₂₂N₂O₅ | |
| Molecular Weight | 370.405 g/mol | |
| IUPAC Name | 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide | |
| SMILES | CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CO3 | |
| InChIKey | SUYLFKWKVBIWCM-UHFFFAOYSA-N |
Structural Analysis
The molecule comprises three distinct regions:
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Isoquinoline Core: A bicyclic structure with a ketone at position 1 and an ethoxyethyl chain at position 2. The 1-oxo-1,2-dihydroisoquinolinyl group introduces planarity and potential hydrogen-bonding interactions .
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Acetamide Linker: An oxyacetamide group at position 5 bridges the isoquinoline core to the furan moiety, enhancing solubility and enabling interactions with biological targets .
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Furan-2-Ylmethyl Group: The furan ring provides aromaticity and electron-rich regions, which may facilitate π-π stacking or interactions with enzymes.
The ethoxyethyl side chain (CCOCC-) contributes to lipophilicity, potentially influencing membrane permeability . Conformational analysis via 3D models (Fig. 1) suggests that the ethoxyethyl group adopts a staggered conformation, minimizing steric hindrance with the isoquinoline core .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves sequential functionalization of the isoquinoline scaffold:
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Isoquinoline Core Formation: Cyclization of a phenethylamine precursor via the Pomeranz-Fritsch reaction or Bischler-Napieralski synthesis to yield 1-oxo-1,2-dihydroisoquinoline .
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Ethoxyethyl Substitution: Alkylation at position 2 using 2-ethoxyethyl bromide or related electrophiles under basic conditions .
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Acetamide Installation: Nucleophilic aromatic substitution (SNAr) at position 5 with chloroacetyl chloride, followed by amidation with furan-2-ylmethanamine.
Critical challenges include regioselectivity during alkylation and avoiding over-oxidation of the dihydroisoquinoline intermediate . Purification typically involves column chromatography and recrystallization, with yields optimized to ~40–60% based on analogous syntheses .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | POCl₃, DMF; 80°C | Form isoquinoline core |
| Alkylation | 2-Ethoxyethyl bromide, K₂CO₃, DMF | Introduce ethoxyethyl group |
| Acetamide Coupling | Chloroacetyl chloride, Et₃N; then furan-2-ylmethanamine | Attach acetamide-furan moiety |
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (isoquinoline ketone) and ~1650 cm⁻¹ (acetamide) .
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NMR:
Biological Relevance and Hypothetical Activities
Mechanism of Action
Isoquinoline derivatives exhibit diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The ethoxyethyl and furan groups in this compound may target:
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Kinases: The planar isoquinoline core could intercalate into ATP-binding pockets, as seen with fasudil (a Rho kinase inhibitor) .
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GPCRs: The furan moiety may interact with serotonin or dopamine receptors, analogous to arylpiperazine derivatives .
Comparative Pharmacodynamics
While direct studies are absent, structurally related compounds provide insights:
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Analog 1 (PubChem CID 7293135): A 3-methoxyphenyl variant shows moderate COX-2 inhibition (IC₅₀: 12 µM) .
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Analog 2 (PubChem CID 7293356): A 2-methylphenyl derivative exhibits antiproliferative activity against MCF-7 cells (EC₅₀: 8 µM) .
These data suggest that substitutions on the acetamide nitrogen significantly modulate bioactivity, positioning the furan-containing variant as a candidate for antiviral or anti-inflammatory screening.
Future Directions
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Pharmacological Profiling: High-throughput screening against kinase panels and microbial assays.
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SAR Studies: Modifying the ethoxyethyl chain length or furan substituents to optimize potency.
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Formulation Development: Encapsulation in liposomes or nanoparticles to enhance bioavailability.
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